molecular formula C14H14O2S B1675852 (2r)-2-[4-(3-Methylthiophen-2-yl)phenyl]propanoic acid CAS No. 76604-64-3

(2r)-2-[4-(3-Methylthiophen-2-yl)phenyl]propanoic acid

Cat. No.: B1675852
CAS No.: 76604-64-3
M. Wt: 246.33 g/mol
InChI Key: DTOPKPBTCXKNFF-SNVBAGLBSA-N
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Description

It is a derivative of propionic acid and contains a thienyl group, which is a sulfur-containing heterocycle

Preparation Methods

The synthesis of T-3788 involves several steps. One common method is the Darzen’s condensation of 4-iodoacetophenone with methyl chloroacetate in the presence of sodium methoxide, which produces a glycidic ester. This ester is then hydrolyzed to the corresponding glycidic acid using sodium hydroxide in aqueous ethanol. The glycidic acid undergoes decarboxylation under acidic conditions to form 2-(4-iodophenyl)propionaldehyde. This aldehyde is oxidized with sodium chlorite to produce the corresponding carboxylic acid, which is then converted to its zinc salt. The zinc salt is coupled with a Grignard reagent prepared from 2-bromo-3-methylthiophene in the presence of palladium chloride to yield the racemic biarylpropionic acid .

Chemical Reactions Analysis

T-3788 undergoes various chemical reactions, including:

Scientific Research Applications

T-3788 has several scientific research applications:

Mechanism of Action

The mechanism of action of T-3788 involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. This mechanism is similar to that of other nonsteroidal anti-inflammatory drugs .

Comparison with Similar Compounds

T-3788 can be compared with other similar compounds, such as:

    Ibuprofen: Both T-3788 and ibuprofen are derivatives of propionic acid and have anti-inflammatory properties. T-3788 contains a thienyl group, which may confer different chemical and biological properties.

    Naproxen: Like T-3788, naproxen is a nonsteroidal anti-inflammatory drug. The structural differences between the two compounds result in variations in their pharmacokinetics and pharmacodynamics.

    Ketoprofen: This compound is another propionic acid derivative with anti-inflammatory effects.

T-3788’s unique structure, particularly the thienyl group, sets it apart from these similar compounds and may contribute to its distinct chemical and biological properties.

Properties

CAS No.

76604-64-3

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

(2R)-2-[4-(3-methylthiophen-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C14H14O2S/c1-9-7-8-17-13(9)12-5-3-11(4-6-12)10(2)14(15)16/h3-8,10H,1-2H3,(H,15,16)/t10-/m1/s1

InChI Key

DTOPKPBTCXKNFF-SNVBAGLBSA-N

SMILES

CC1=C(SC=C1)C2=CC=C(C=C2)C(C)C(=O)O

Isomeric SMILES

CC1=C(SC=C1)C2=CC=C(C=C2)[C@@H](C)C(=O)O

Canonical SMILES

CC1=C(SC=C1)C2=CC=C(C=C2)C(C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-(3-methyl-2-thienyl)phenyl)propionic acid
M 5011
M-5011

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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